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Compound of Interest

Compound Name: Ophiobolin G

Cat. No.: B15347042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoids produced by

various fungi, notably from the genera Aspergillus and Bipolaris.[1] These natural products are

characterized by a unique 5-8-5 tricyclic carbon skeleton and exhibit a wide range of biological

activities, including phytotoxic, antimicrobial, and potent cytotoxic effects against various

cancer cell lines.[1][2] This guide provides an in-depth technical overview of the multifaceted

mechanism of action of Ophiobolin G and its analogs, with a focus on its potential as an

anticancer agent.

Core Mechanisms of Action
The cytotoxic effects of ophiobolins, including Ophiobolin G, are attributed to their interaction

with multiple cellular targets and the perturbation of several key signaling pathways. The

primary mechanisms of action are detailed below.

1. Calmodulin Inhibition

One of the earliest and most well-characterized mechanisms of action for the ophiobolin family,

particularly Ophiobolin A, is the inhibition of calmodulin (CaM).[3][4] Calmodulin is a ubiquitous,

calcium-binding protein that regulates a vast number of cellular processes. Ophiobolins have

been shown to interact directly with calmodulin, leading to an irreversible, time-dependent

inhibition of its activity.[3][4] This interaction is enhanced in the presence of Ca2+.[3][4]
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The inhibition of calmodulin by ophiobolins is believed to involve the covalent modification of

lysine residues on the protein.[5][6] Specifically, studies on Ophiobolin A have identified lysines

75, 77, and 148 as binding sites, with lysine 75 being the primary inhibitory site.[5][6] The

inactivation of calmodulin disrupts numerous downstream signaling pathways that are critical

for cell proliferation, survival, and migration, contributing significantly to the cytotoxic effects of

ophiobolins.

2. Induction of Apoptosis and Cell Cycle Arrest

Ophiobolins, including the related compound Ophiobolin O, have been demonstrated to induce

apoptosis and cause cell cycle arrest in cancer cells.[7] For instance, Ophiobolin O induces G1

phase arrest in human breast cancer MCF-7 cells by targeting the AKT/GSK3β/Cyclin D1

signaling pathway.[7][8] It has also been shown to activate the Mitogen-Activated Protein

Kinase (MAPK) signaling pathway, which is involved in triggering apoptosis.[7] The activation of

JNK, a member of the MAPK family, by Ophiobolin O leads to the phosphorylation of Bcl-2, a

key regulator of apoptosis.[7]

3. Induction of Paraptosis-Like Cell Death

In addition to apoptosis, ophiobolins can induce a non-apoptotic form of programmed cell death

known as paraptosis.[9][10][11] This is particularly relevant in the context of apoptosis-resistant

cancers, such as glioblastoma multiforme (GBM).[11][12] Paraptosis is characterized by

extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic

reticulum (ER) and mitochondria, without the typical morphological features of apoptosis like

DNA fragmentation and caspase activation.[9][12][13] Ophiobolin A has been shown to induce

paraptosis-like cell death in human glioblastoma cells.[10][12][13]

4. Endoplasmic Reticulum (ER) Stress and Disruption of Thiol Proteostasis

A key mechanism underlying ophiobolin-induced paraptosis is the induction of severe

endoplasmic reticulum (ER) stress.[12] Ophiobolin A has been shown to cause dilation of the

ER in glioma cells, leading to the activation of the unfolded protein response (UPR) and CHOP-

mediated cell death.[12] This ER stress is not dependent on the generation of reactive oxygen

species (ROS) but is effectively blocked by thiol antioxidants.[12] This suggests that Ophiobolin

A disrupts thiol proteostasis by covalently modifying free thiol groups on intracellular proteins,

leading to ER stress and subsequent cell death.[12]
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5. Covalent Modification of Phosphatidylethanolamine (PE)

Recent studies have unveiled a unique mechanism of action for Ophiobolin A involving the

covalent modification of the membrane lipid phosphatidylethanolamine (PE).[14] Through a

loss-of-function genetic screen, it was discovered that inactivation of de novo PE synthesis

confers resistance to Ophiobolin A.[14] Ophiobolin A reacts with the ethanolamine headgroup

of PE to form pyrrole-containing adducts, which leads to the destabilization of the lipid bilayer

and ultimately, cell death.[14]

Quantitative Data on Biological Activity
The cytotoxic and growth inhibitory activities of Ophiobolin G and its analogs have been

evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) and

50% inhibitory concentration (IC50) values are summarized in the tables below.

Compound Cell Line GI50 (µM)[15]

14,15-dehydro-6-epi-

ophiobolin G
HCT-15 0.29

NUGC-3 0.28

NCI-H23 0.28

ACHN 0.32

PC-3 0.30

MDA-MB-231 0.31

14,15-dehydro-ophiobolin G HCT-15 0.17

NUGC-3 0.14

NCI-H23 0.16

ACHN 0.18

PC-3 0.17

MDA-MB-231 0.18
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Compound Cell Line IC50 (µM)[16][17]

6-epi-ophiobolin A A549 4.5

MCF-7 2.09

HeLa 2.71

HepG2 2.24

SGC-7901 2.56

Ophiobolin C MCF-7 4.88

MDA-MB-231 2.26

MCF-7/ADR 2.71

Ophiobolin K MCF-7 3.64

MDA-MB-231 1.52

MCF-7/ADR 0.77

6-epi-ophiobolin K MCF-7 3.92

MDA-MB-231 1.76

MCF-7/ADR 1.09

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for

24 hours.

Treatment: Treat the cells with various concentrations of the test compound (e.g.,

Ophiobolin G) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72

hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value using non-linear regression analysis.[18]

Western Blot Analysis for Protein Expression

Cell Lysis: Treat cells with the compound of interest, then wash with ice-cold PBS and lyse

with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl

sulfate-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

(e.g., anti-p-AKT, anti-Cyclin D1) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Measurement of Protein-SH Groups
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Cell Treatment and Lysis: Treat cells with the compound, wash with PBS, and lyse by

sonication in a buffer without detergents.

Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).

Protein Solubilization: Centrifuge the samples, and solubilize the pelleted proteins with 0.1 M

NaOH, followed by neutralization with 0.5 M Tris-HCl.

Dibromobimane Labeling: Mix a small amount of the prepared protein (e.g., 5 µg) with 40 µM

dibromobimane and incubate for 40 minutes at 37°C.

Fluorescence Measurement: Measure the fluorescence of dibromobimane-bound protein-SH

groups using a fluorescence multiplate reader at an excitation/emission of 393/477 nm.

Normalization: Normalize the fluorescence by the total protein amount.[12]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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